BEPP monohydrochloride

CAS No.: 455311-98-5

Cat. No.: VC2000122

Molecular Formula: C23H24ClN3O2

Molecular Weight: 409.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 455311-98-5 |

|---|---|

| Molecular Formula | C23H24ClN3O2 |

| Molecular Weight | 409.9 g/mol |

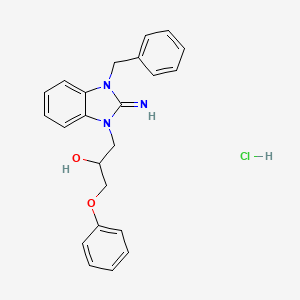

| IUPAC Name | 1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H |

| Standard InChI Key | KDMXJFUGIDGZQL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl |

Introduction

Chemical Identity and Structure

BEPP monohydrochloride, formally known as 1H-Benzimidazole-1-ethanol, 2,3-dihydro-2-imino-alpha-(phenoxymethyl)-3-(phenylmethyl)- monohydrochloride, is a synthetic chemical compound with potential therapeutic applications. The compound possesses a complex molecular structure consisting of benzimidazole and phenoxy groups with specific functional characteristics that contribute to its biological activity.

Physical and Chemical Properties

BEPP monohydrochloride has been characterized through various analytical techniques. The compound's key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of BEPP Monohydrochloride

| Property | Value |

|---|---|

| Chemical Name | 1H-Benzimidazole-1-ethanol, 2,3-dihydro-2-imino-alpha-(phenoxymethyl)-3-(phenylmethyl)- monohydrochloride |

| CAS Number | 455311-98-5 |

| Molecular Formula | C₂₃H₂₄ClN₃O₂ |

| Molecular Weight | 409.91 g/mol |

| Physical Appearance | White to off-white powder |

| Solubility | DMSO: >10 mg/mL |

| Purity Standard | ≥98% (HPLC) |

Biochemical Mechanism and Activity

BEPP monohydrochloride functions primarily as a double-stranded RNA-dependent protein kinase (PKR) activator, engaging with a crucial cellular regulatory pathway.

Primary Mechanism of Action

The compound activates PKR, a ubiquitously expressed serine threonine kinase that is inducible by interferon γ. Upon activation, PKR initiates several downstream signaling cascades that regulate essential cellular processes. The mechanism of action involves:

-

Activation of PKR, leading to its autophosphorylation

-

Phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α)

-

Inhibition of protein synthesis

-

Induction of apoptosis in susceptible cells

-

Modulation of transcription factors including NF-κB, ATF-3, and p53

This activation pathway has significant implications for both antiviral defense mechanisms and potential anticancer applications. The double-stranded RNA-dependent protein kinase plays a critical role in cellular defense against viral infections and can induce apoptosis in certain cell types when activated .

Research Findings and Biological Effects

Differential Cytotoxicity in PKR-Expressing Cells

Research has demonstrated that BEPP monohydrochloride exhibits selective cytotoxic effects depending on the presence of PKR. When comparing wild-type mouse embryonic fibroblast cells (MEF/PKR(+/+)) with PKR-knockout cells (MEF/PKR(-/-)), a significant difference in sensitivity to BEPP was observed .

Table 2: Cytotoxicity Profile of BEPP Monohydrochloride in Different Cell Lines

| Cell Type | IC₅₀ Value | Notes |

|---|---|---|

| MEF/PKR(+/+) | 1.4 μM | Wild-type cells expressing PKR |

| MEF/PKR(-/-) | 17.4 μM | PKR-knockout cells |

| Difference Factor | ~10-fold | Demonstrates PKR-dependent activity |

This approximately 10-fold difference in IC₅₀ values demonstrates the PKR-dependency of BEPP monohydrochloride's cytotoxic effects. The compound selectively targets cells with functional PKR pathways, suggesting potential therapeutic applications in conditions where PKR activation would be beneficial .

Molecular Signaling Changes

Treatment with BEPP monohydrochloride induces several molecular signaling changes in PKR-expressing cells:

-

Increased phosphorylation of eIF2α (approximately 2-fold at 2.5 μM and 3.5-fold at 10 μM)

-

Decreased levels of cyclin D1, consistent with eIF2α phosphorylation

These molecular changes support the mechanism of action through PKR activation and downstream signaling pathways that ultimately lead to apoptosis in susceptible cells.

Antiviral Properties

One of the most promising applications of BEPP monohydrochloride is its potential as an antiviral agent. Studies have demonstrated that BEPP can effectively inhibit Vaccinia virus replication in human cervical cancer HeLa cells. When HeLa cells were pretreated with 7.5 μM BEPP for 48 hours before Vaccinia virus infection:

-

Virus yield was dramatically reduced compared to control groups

-

At days 4 to 6 post-infection, the difference was approximately 100-fold

-

No significant cytotoxic effects were observed in HeLa cells at this concentration

A control compound with similar structure (BEEC) that showed no differential cytotoxic effect on MEF/PKR(+/+) and MEF/PKR(-/-) cells also showed no antiviral effect, further supporting the PKR-dependency of BEPP's antiviral activity .

| Form | Temperature | Stability Period |

|---|---|---|

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In solvent | -80°C | 6 months |

| In solvent | -20°C | 1 month |

The compound should be stored in a desiccated environment to prevent degradation from moisture exposure. When preparing stock solutions, it is recommended that they be aliquoted in tightly sealed vials and used within 1 month to maintain optimal activity. Repeated freeze-thaw cycles should be avoided to preserve the compound's integrity .

The Integrated Stress Response and BEPP

BEPP monohydrochloride's mechanism of action is closely connected to the integrated stress response (ISR), a cellular pathway that responds to various stressors by phosphorylating eIF2α. This phosphorylation leads to general inhibition of protein synthesis while selectively increasing the translation of specific stress-responsive mRNAs .

In experimental settings, BEPP has been used alongside other chemical inducers such as ArsNa, BTdCPU, and DTT to study the effects of eIF2α phosphorylation on various cellular processes. Research has shown that BEPP (10 μM) treatment for 4 hours leads to significant phosphorylation of eIF2α in both mock-infected and virus-infected cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume